molecular formula C33H33FN2Na2O6 B13827806 2-Hydroxy Atorvastatin-d5 Sodium Salt

2-Hydroxy Atorvastatin-d5 Sodium Salt

Cat. No.: B13827806
M. Wt: 618.6 g/mol
InChI Key: KNVKONHBFPQVPI-LBDKHHEASA-L
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Description

2-Hydroxy Atorvastatin-d5 Sodium Salt is a deuterated form of 2-Hydroxy Atorvastatin, which is an active metabolite of the widely used cholesterol-lowering drug, atorvastatin. This compound is primarily used in scientific research to study lipid metabolism and pharmacokinetic profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Atorvastatin-d5 Sodium Salt involves the incorporation of deuterium atoms into the atorvastatin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy Atorvastatin-d5 Sodium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy Atorvastatin-d5 Sodium Salt is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in mass spectrometry. This makes it a valuable tool in pharmacokinetic and metabolic research .

Properties

Molecular Formula

C33H33FN2Na2O6

Molecular Weight

618.6 g/mol

IUPAC Name

disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2/t24-,25-;;/m1../s1

InChI Key

KNVKONHBFPQVPI-LBDKHHEASA-L

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+]

Origin of Product

United States

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